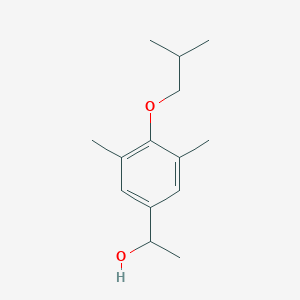
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C14H22O2 It is characterized by the presence of a butoxy group and two methyl groups attached to a phenyl ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol typically involves the alkylation of 3,5-dimethylphenol with iso-butyl bromide in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide or acetone
Temperature: 60-80°C
Reduction: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction to the corresponding alkane using strong reducing agents.
Substitution: Halogenation or nitration of the aromatic ring under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanone
Reduction: 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethane
Substitution: 1-(4-iso-Butoxy-3,5-dimethylphenyl)-2-bromoethanol, 1-(4-iso-Butoxy-3,5-dimethylphenyl)-2-nitroethanol
Scientific Research Applications
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Butoxy-3,5-dimethylphenyl)ethanol
- 1-(4-iso-Propoxy-3,5-dimethylphenyl)ethanol
- 1-(4-iso-Butoxy-2,6-dimethylphenyl)ethanol
Uniqueness
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol is unique due to the specific positioning of the butoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct interactions with biological targets.
Biological Activity
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C14H22O2
- Molecular Weight: 222.33 g/mol
- CAS Number: Not specified in the sources
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that this compound may influence several biochemical pathways, potentially exhibiting anti-inflammatory , antimicrobial , and antioxidant properties.
Proposed Mechanisms:
- Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various tissues.
- Antimicrobial Properties: There is evidence suggesting that it can disrupt bacterial cell membranes, leading to increased permeability and cell lysis.
- Antioxidant Effects: It may scavenge free radicals, thereby protecting cells from oxidative stress.
Biological Activity Data
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging of DPPH radicals |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Anti-inflammatory Effects:
- A study demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent. The results suggest a significant decrease in inflammation markers compared to control groups.
-
Antimicrobial Activity Assessment:
- In vitro tests revealed that this compound exhibited significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges.
-
Antioxidant Activity Evaluation:
- The compound was evaluated for its antioxidant capacity using DPPH and ABTS assays. Results indicated a strong ability to neutralize free radicals, suggesting potential applications in oxidative stress-related disorders.
Properties
Molecular Formula |
C14H22O2 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-[3,5-dimethyl-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C14H22O2/c1-9(2)8-16-14-10(3)6-13(12(5)15)7-11(14)4/h6-7,9,12,15H,8H2,1-5H3 |
InChI Key |
VHTBCFVFDCKZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)C)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















